Fatostatin A is a synthetic small molecule that acts as a potent and selective inhibitor of sterol regulatory element-binding proteins (SREBPs) [, , ]. SREBPs are transcription factors that play a crucial role in regulating lipid homeostasis by controlling the expression of genes involved in cholesterol, fatty acid, and triglyceride synthesis [, ]. Fatostatin A has emerged as a valuable tool in scientific research, particularly in the fields of oncology, metabolism, and virology, due to its ability to disrupt lipid metabolism and impact various cellular processes [, , ].
Fatostatin A can be synthesized through a programmed synthesis involving sequential C-H couplings catalyzed by palladium or nickel catalysts []. This methodology allows for the generation of various arylthiazole substitution patterns, offering versatility in producing Fatostatin A and its analogs []. Gram-scale synthesis of triarylthiazoles, including Fatostatin A, has been demonstrated using this method [].
Fatostatin A primarily exerts its biological effects by inhibiting the activation of SREBPs [, , ]. It achieves this by binding to SREBP cleavage-activating protein (SCAP), a key chaperone protein essential for SREBP activation [, ]. This binding prevents the ER-to-Golgi transport of the SCAP-SREBP complex, effectively blocking the proteolytic cleavage of SREBPs and their subsequent translocation to the nucleus [, ]. As a result, Fatostatin A disrupts the expression of SREBP target genes involved in lipid biosynthesis and uptake [, ]. Additionally, Fatostatin A has also demonstrated anti-mitotic properties, inhibiting tubulin polymerization and arresting cells in mitosis, independent of its SREBP inhibitory action [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: